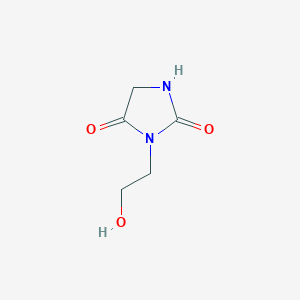

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-hydroxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELQCSLZWHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313587 | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63696-48-0 | |

| Record name | NSC273045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 2 Hydroxyethyl Imidazolidine 2,4 Dione and Imidazolidine 2,4 Dione Scaffolds

General Reactivity of the Imidazolidine-2,4-dione Ring System

The chemical behavior of the hydantoin (B18101) ring is dictated by its inherent structural features, including electrophilic carbonyl carbons and acidic N-H protons.

The carbonyl carbons (C2 and C4) in the imidazolidine-2,4-dione ring are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to nucleophilic attack. libretexts.org This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, which forces the pi electrons of the C=O bond onto the oxygen atom. youtube.com The result is the formation of a characteristic tetrahedral intermediate. youtube.com

Reactions with strong nucleophiles, such as hydride donors (e.g., sodium borohydride) or carbanions (e.g., Grignard reagents), lead to the addition to the carbonyl group. libretexts.org These nucleophilic additions cause the carbonyl carbon to rehybridize from sp2 to sp3. libretexts.org While the general principle applies to both carbonyls in the hydantoin ring, the C4 carbonyl often exhibits greater reactivity due to the adjacent imide group. The reaction is typically irreversible under standard laboratory conditions, as it would require the expulsion of highly unstable hydride or carbanion leaving groups. libretexts.org

The hydantoin ring can react with various electrophiles, particularly at its nitrogen and carbon atoms. thieme-connect.com The nitrogen atoms can be alkylated or arylated, and the C5 position can also undergo substitution.

Nitrogen Positions (N1 and N3): The hydantoin ring contains two distinct nitrogen atoms with different acidities. The proton at the N3 position is more acidic (pKa ≈ 9) than the proton at the N1 position, due to its placement between two carbonyl groups. thieme-connect.com Consequently, under basic conditions, the N3 position is more readily deprotonated and subsequently alkylated. nih.govjst.go.jp This makes selective functionalization of the N1 position challenging. thieme-connect.com For the target molecule, 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, the N3 position is already occupied, meaning electrophilic attack will preferentially occur at the N1 position after deprotonation.

Carbon Positions: The C5 position of the hydantoin ring can be functionalized through various reactions. For example, palladium(II) trifluoroacetate (B77799) can catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides. organic-chemistry.org

The hydantoin ring can be opened through hydrolysis under both acidic and alkaline conditions, typically yielding an α-amino acid. wikipedia.org This reaction is a cornerstone of the Bucherer-Bergs and Urech syntheses of amino acids. wikipedia.orgnih.gov

The hydrolysis process occurs in two main steps:

The initial hydrolysis of one of the amide bonds in the ring, usually at the C4-N3 position, to form an intermediate known as a hydantoic acid. nih.gov

Further hydrolysis of the hydantoic acid cleaves the remaining amide bond, releasing an amino acid, carbon dioxide, and ammonia (B1221849). wikipedia.orgnih.gov

Alkaline hydrolysis of hydantoin and its derivatives proceeds via the attack of a hydroxide (B78521) ion on the un-ionized substrate. rsc.org At low basicity, the rate-limiting step is the base-catalyzed breakdown of the tetrahedral intermediate, while at higher hydroxide concentrations, the initial nucleophilic addition becomes rate-determining. rsc.org Studies on the hydrolysis of hydantoin to produce glycine (B1666218) have shown that with a 1:3 molar ratio of sodium hydroxide to hydantoin at 423.15 K for 6 hours, a 100% conversion of hydantoin and a 91% yield of glycine can be achieved. nih.gov Similarly, fused iminohydantoins can be hydrolyzed with acid to yield the corresponding hydantoin structures. nih.gov

| Parameter | Condition | Observation |

|---|---|---|

| Molar Ratio (NaOH:Hydantoin) | 1:3 | Achieved 100% hydantoin conversion and 91% glycine yield. |

| Temperature | 423.15 K | |

| Reaction Time | 6 hours | |

| Stirring Rate | 100-400 rpm | Conversion rate increases significantly up to 300 rpm, with little change beyond 400 rpm. |

Imidazolidine-2,4-diones can undergo photochemical reactions. A notable example is the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones. organic-chemistry.org This transformation is catalyzed by a chiral diarylketone and is believed to occur through a selective hydrogen atom transfer (HAT) mechanism. The catalyst selectively processes one enantiomer, leading to the enrichment of the other in the photostationary state. organic-chemistry.org

Positional Functionalization and Derivative Chemistry

The ability to selectively introduce substituents at various positions on the hydantoin ring is crucial for synthesizing derivatives with desired properties.

N-substitution is a primary method for modifying the hydantoin scaffold. researchgate.netnih.gov As mentioned, the higher acidity of the N3 proton typically directs alkylation to this position under standard basic conditions. jst.go.jp For a compound like this compound where the N3 position is blocked, reactions with electrophiles will target the N1 position.

Historically, selective N1-alkylation required a multi-step protection-deprotection strategy: (i) protection of the more reactive N3 position, (ii) alkylation at the N1 position, and (iii) subsequent removal of the N3 protecting group. thieme-connect.com

More recently, methods for the direct and regioselective N1-alkylation of unprotected hydantoins have been developed. nih.gov Research has shown that using specific potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF) as the solvent, can achieve good yields of N1-monomethylated products. nih.govjst.go.jp This N1-selectivity appears to be influenced by the choice of the potassium base and the THF solvent. jst.go.jp This method is applicable to a range of hydantoins and alkyl halides. nih.gov

| Alkylating Agent (R-X) | Base (2.0 equiv.) | Solvent | Time (h) | Yield of N1-Product (%) | Yield of N1,N3-Product (%) |

|---|---|---|---|---|---|

| CH₃I | t-BuOK | THF | 0.5 | 81 | 10 |

| CH₃I | KHMDS | THF | 0.5 | 79 | 13 |

| CH₃I | NaH | DMF | 2 | 14 | 67 |

| CH₃I | Cs₂CO₃ | DMF | 2 | 10 | 77 |

| Allyl-Br | t-BuOK | THF | 6 | 61 | 24 |

| Benzyl-Br | t-BuOK | THF | 6 | 76 | 14 |

C-5 Position Reactivity: Knoevenagel Condensations and Alkylidene Hydantoin Formation

The C-5 position of the imidazolidine-2,4-dione ring possesses a reactive methylene (B1212753) group, making it an ideal site for base-catalyzed Knoevenagel condensation reactions with aldehydes. thieme-connect.dewikipedia.org This reaction leads to the formation of 5-alkylidenehydantoins, which are important intermediates and have shown biological activity. thieme-connect.deijsrst.com The condensation is typically facilitated by a weak base, such as piperidine (B6355638) or pyridine (B92270), to avoid self-condensation of the aldehyde or ketone starting material. wikipedia.org

The formation of 5-alkylidenehydantoins can also be achieved through Wittig-type reactions involving 5-phosphorylated hydantoins. thieme-connect.de The introduction of an arylmethylene group at the C-5 position can influence the acidity of the N-1 proton due to delocalization of the negative charge into the substituent. thieme-connect.de Thiohydantoins, where one or both carbonyls are replaced by a thiocarbonyl, tend to undergo these condensation reactions more readily than their oxygen-containing counterparts. thieme-connect.demdpi.com

An example of a Knoevenagel condensation is the reaction between 2-methoxybenzaldehyde (B41997) and thiobarbituric acid in the presence of piperidine, which yields a charge transfer complex. wikipedia.org While the initial product may be a mixture of E and Z isomers, the more stable Z-isomer can often be obtained as the final product due to rapid equilibration. wikipedia.org

Reactions Involving the 2-Hydroxyethyl Side Chain (e.g., Oxidation, Esterification)

The 2-hydroxyethyl side chain of this compound provides an additional site for chemical modification. Standard organic transformations can be applied to this hydroxyl group, such as oxidation and esterification, to create a diverse range of derivatives.

Oxidation: The primary alcohol of the 2-hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This allows for the introduction of new functional groups that can be further elaborated.

Esterification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This modification can alter the lipophilicity and other physicochemical properties of the molecule.

These reactions on the side chain, in combination with modifications to the hydantoin ring itself, offer a powerful strategy for creating a large library of compounds for various applications.

Transformations of Carbonyl Groups and Subsequent Reductions

The carbonyl groups at the C-2 and C-4 positions of the imidazolidine-2,4-dione ring are susceptible to nucleophilic attack. thieme-connect.de This reactivity can lead to ring-opening hydrolysis or partial or total reduction of the carbonyls. thieme-connect.de

Alkaline hydrolysis of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, for instance, results in the opening of the hydantoin ring to form (9H-fluoren-9-yl)urea. researchgate.net The reduction of one or both carbonyl groups can lead to the formation of various partially or fully reduced imidazolidine (B613845) derivatives. These transformations significantly alter the structure and electronic properties of the parent molecule, providing access to different chemical spaces.

Construction of Fused, Spiro, and Bicyclic Imidazolidine-2,4-dione Systems

The imidazolidine-2,4-dione scaffold serves as a building block for the synthesis of more complex molecular architectures, including fused, spiro, and bicyclic systems. thieme-connect.dekg.ac.rs These structures are of significant interest due to their rigid conformations and potential for novel biological activities. kg.ac.rsnih.govuniv.kiev.ua

Fused Systems: Fused bicyclic and tricyclic hydantoins can be synthesized through various methods. kg.ac.rs One approach involves the intramolecular cyclization of appropriately substituted hydantoin derivatives. organic-chemistry.org For example, organoselenium-induced intramolecular cyclization has been used to prepare fused bicyclic hydantoins that have demonstrated notable inhibitory activity. kg.ac.rs

Spiro Systems: Spirohydantoins, which feature a common sp3-hybridized carbon atom connecting two rings, are a prominent class of imidazolidine-2,4-dione derivatives. nih.gov The Bucherer-Bergs reaction is a classic method for preparing spirohydantoins from cyclic ketones. nih.gov More contemporary methods include three-component reactions for the synthesis of complex spiro compounds like spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-diones. acs.org The synthesis of spiro[imidazolidine-2-thione-4,3′-oxindole] derivatives has been achieved through a domino Mannich/cyclization process. researchgate.net

Bicyclic Systems: The construction of bicyclic hydantoin derivatives often involves intramolecular reactions. A single-step method utilizing trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine has been developed for the synthesis of fused bicyclic compounds from dipeptide precursors in good yields. organic-chemistry.org

Rational Design and Synthesis of Imidazolidine-2,4-dione-Based Hybrid Molecules

The creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds, is a powerful strategy in drug discovery. researchgate.netmdpi.com This approach aims to produce compounds with synergistic or additive pharmacological effects compared to the individual components. mdpi.com The imidazolidine-2,4-dione ring is an attractive scaffold for the design of such hybrid molecules. researchgate.netnih.gov

Covalent Coupling with Diverse Heterocyclic Scaffolds (e.g., Triazole, Isoxazoline)

The imidazolidine-2,4-dione moiety has been successfully coupled with various other heterocyclic systems to generate novel hybrid molecules with potential biological activities. researchgate.net

Triazole Hybrids: Hydantoin-triazole hybrids have been synthesized to explore their combined pharmacological potential. researchgate.net The synthesis of these hybrids can involve linking the two heterocyclic rings through various spacers. mdpi.com

Isoxazoline (B3343090) and Isoxazole (B147169) Hybrids: The combination of hydantoin with isoxazoline or isoxazole scaffolds has also been explored. researchgate.net Isoxazolidine and isoxazole rings can be constructed using 1,3-dipolar cycloaddition reactions. nih.gov The synthesis of N-thiazolidine-2,4-dione isoxazoline derivatives has been achieved via a 1,3-dipolar cycloaddition reaction between N-allyl-5-arylidenethiazolidine-2,4-diones and arylnitrile oxides. researchgate.net

Synergistic Molecular Design Principles for Hybrid Structures

The rational design of hybrid molecules is guided by several principles aimed at enhancing their therapeutic potential. mdpi.com By combining different pharmacophores, it is possible to modulate various properties of the resulting molecule. mdpi.com

Key design considerations include:

Modulating Physicochemical Properties: The combination of different scaffolds can alter properties such as pKa, lipophilicity, and the hydrophilic-hydrophobic balance. mdpi.com

Introducing Conformational Constraints: The linkage of two or more ring systems can introduce conformational rigidity, which may lead to higher binding affinity and selectivity for a biological target. mdpi.com

Leveraging Synergistic Effects: The individual pharmacophores may target different binding sites on a single protein or different proteins in a signaling pathway, leading to a synergistic or additive therapeutic effect. mdpi.com

The design of acridine-thiazolidine-2,4-dione hybrids, for example, is based on combining the antitumor properties of both acridine (B1665455) and thiazolidine-2,4-dione scaffolds. mdpi.com

Interactive Data Table: Reactivity of Imidazolidine-2,4-dione Scaffolds

| Position | Type of Reactivity | Reaction Examples | Product Type |

| C-5 | Methylene Acidity | Knoevenagel Condensation | 5-Alkylidenehydantoins |

| C-5 | Wittig-type Reactions | 5-Alkylidenehydantoins | |

| C-2, C-4 | Carbonyl Reactivity | Nucleophilic Attack (Hydrolysis) | Ring-opened Products |

| C-2, C-4 | Carbonyl Reactivity | Reduction | Reduced Imidazolidines |

| N-1, N-3 | Nucleophilicity | Alkylation, Acylation | N-Substituted Hydantoins |

Interactive Data Table: Synthesis of Complex Hydantoin Systems

| System Type | Synthetic Strategy | Key Features |

| Fused | Intramolecular Cyclization | Bicyclic and tricyclic structures |

| Spiro | Bucherer-Bergs Reaction, Multi-component Reactions | Two rings sharing one carbon atom |

| Bicyclic | Tf2O-mediated Cyclization | Formed from dipeptide precursors |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazolidine (B613845) ring and the N-hydroxyethyl substituent. The methylene (B1212753) protons of the ethyl group (H-1' and H-2') would appear as triplets due to coupling with each other. The methylene protons at the C-5 position of the imidazolidine ring (H-5) would likely appear as a singlet, as would the exchangeable proton of the secondary amine (NH). The hydroxyl proton (OH) would also present as a singlet, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display five distinct signals for the five carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-4) are expected to resonate in the downfield region (typically >150 ppm). The signals for the three methylene carbons (C-5, C-1', and C-2') would appear in the upfield region. The specific chemical shifts can be definitively assigned using 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted data is based on established chemical shift principles and analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~172 |

| C-4 | - | ~158 |

| C-5 | ~3.9 (s, 2H) | ~48 |

| N-H | ~8.2 (s, 1H) | - |

| C-1' | ~3.6 (t, 2H) | ~45 |

| C-2' | ~3.4 (t, 2H) | ~60 |

| O-H | Variable (s, 1H) | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. bldpharm.com For this compound, a key cross-peak would be observed between the methylene protons of the hydroxyethyl group (H-1' and H-2'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. It would definitively link the proton signals for C-5, C-1', and C-2' to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. epa.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the H-1' protons to the C-2' carbon and the C-4 carbonyl carbon. Similarly, the H-5 protons would show correlations to the C-4 carbonyl carbon, confirming the structure of the imidazolidine ring.

The determination of enantiomeric excess (ee) is critical for chiral molecules. While this compound is an achiral molecule, this analytical technique is vital for the characterization of its chiral derivatives, which may be synthesized from chiral amino acids. The method involves the use of Chiral Solvating Agents (CSAs) in ¹H NMR spectroscopy. chem-space.com

When a CSA is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These complexes are non-equivalent and, as a result, can exhibit different chemical shifts in the ¹H NMR spectrum. uni.lu By integrating the separated signals corresponding to each enantiomer, the enantiomeric excess of the sample can be accurately calculated. chem-space.com This technique is a powerful tool for assessing the optical purity of chiral hydantoin (B18101) derivatives without the need for chromatographic separation. chem-space.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would typically show the protonated molecular ion [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. The analysis of fragmentation patterns can provide confirmation of the compound's structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (molecular formula C₅H₈N₂O₃), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass, providing definitive evidence of the compound's identity.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (Monoisotopic) | Description |

| [M]⁺ | 144.0535 | Molecular Ion |

| [M+H]⁺ | 145.0608 | Protonated Molecular Ion |

| [M+Na]⁺ | 167.0427 | Sodium Adduct |

| [M-H₂O+H]⁺ | 127.0502 | Loss of water from the hydroxyethyl group |

| [M-C₂H₄O+H]⁺ | 101.0345 | Cleavage of the N-C bond of the ethyl side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.com For this compound, the spectra would be characterized by absorption bands corresponding to its key structural features: the imidazolidine-2,4-dione ring, the N-substituted hydroxyethyl group, and the carbonyl groups.

The IR spectrum is expected to show a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. mdpi.com The carbonyl (C=O) groups of the dione structure would produce strong, sharp absorption bands typically in the range of 1780-1700 cm⁻¹. mdpi.com The C-N stretching vibrations within the imidazolidine ring are expected to appear in the 1400-1200 cm⁻¹ region. Bending vibrations for the CH₂ groups of the ethyl chain and the ring would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. nih.gov While the polar C=O and O-H bonds give strong IR signals, the less polar parts of the molecule might be more prominent in the Raman spectrum. The Raman spectrum would also show characteristic peaks for the carbonyl groups and the skeletal vibrations of the heterocyclic ring. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3500 - 3200 (broad) | Stretching |

| C-H (Alkane) | 3000 - 2850 | Stretching |

| C=O (Dione) | 1780 - 1700 (strong, sharp) | Stretching |

| C-N | 1400 - 1200 | Stretching |

| C-O | 1260 - 1000 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule.

For a compound with both hydrogen bond donors (-OH) and acceptors (C=O), X-ray crystallography is particularly insightful for understanding intermolecular interactions. The analysis of the crystal structure of this compound would likely reveal extensive hydrogen bonding networks. The hydroxyl group could form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of supramolecular structures such as chains or layers. mdpi.com

The crystallographic analysis would determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.com Such data are critical for understanding the solid-state properties of the compound and for computational modeling studies. The study of related imidazolidine-2,4-dione structures has shown a propensity for forming various crystalline phases (polymorphs) and solvates, which can be thoroughly characterized by this method. chemrxiv.org

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Molecular geometry and conformation |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent forces |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and to isolate it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A common method would involve Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The compound would be detected using a UV detector, likely at a wavelength where the carbonyl groups absorb, for instance, around 210-240 nm. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time (tR) is a characteristic property of the compound under specific conditions (flow rate, mobile phase composition, column type). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov Due to the polarity and low volatility of the hydroxyl group, direct analysis of this compound by GC-MS may be challenging. Therefore, derivatization is often required to convert the polar -OH group into a more volatile silyl ether or ester group.

Once volatilized, the compound is separated on a GC column and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the compound's identity by comparing it to spectral libraries. researchgate.netnih.gov The molecular ion peak would confirm the molecular weight of the derivatized compound.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles (typically <2 µm) and higher pressures than conventional HPLC. lcms.cz This results in significantly improved resolution, higher sensitivity, and much faster analysis times. UPLC is particularly valuable for high-throughput screening and for separating complex mixtures where high resolution is critical. uantwerpen.bersc.org When coupled with mass spectrometry (UPLC-MS), it becomes an extremely powerful tool for both purity assessment and the identification of trace-level impurities.

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| HPLC | Purity assessment, quantification | C18-silica (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | UV-Vis |

| GC-MS | Identification of volatile compounds, structural elucidation | Polysiloxane-based capillary column | Inert gas (e.g., Helium) | Mass Spectrometry (MS) |

| UPLC | High-resolution purity assessment, high-throughput analysis | Sub-2µm C18 particles | Water/Acetonitrile or Water/Methanol gradient | UV-Vis, MS |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. For this compound, the molecular formula is C₅H₈N₂O₃.

This comparison provides strong evidence for the empirical formula and, when combined with molecular weight data from mass spectrometry, confirms the molecular formula. mdpi.com A close agreement between the found and calculated values is a critical criterion for verifying the identity and purity of a newly synthesized compound.

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 41.66% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.60% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.44% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 33.30% |

| Total | 144.130 | 100.00% |

Theoretical and Computational Chemistry Studies of Imidazolidine 2,4 Dione Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational tools allow for the detailed analysis of molecular properties that govern the chemical behavior of imidazolidine-2,4-dione derivatives.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently used to perform geometry optimizations and calculate various molecular properties. researchgate.netmdpi.com For imidazolidine-2,4-dione derivatives, DFT is employed to determine optimized molecular geometries, including bond lengths and angles, providing a theoretical model of the molecule in its lowest energy state. researchgate.netresearchgate.net These theoretical structures can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. Quantum chemical calculations have been successfully applied to study various diimine-dioxime molecules and diorganotin(IV) complexes, confirming geometries and electronic properties. researchgate.netnih.gov

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. Although generally considered less accurate than DFT for many applications due to its lack of electron correlation, HF calculations are valuable for determining a range of molecular properties. Studies on related heterocyclic compounds have utilized the HF method with basis sets like 6-311+G(d,p) to compute molecular structures, vibrational frequencies, and electronic properties such as dipole moments and polarizability. researchgate.net These calculations provide a baseline understanding of the molecule's characteristics and can be compared with results from more advanced computational methods. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. irjweb.com

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. irjweb.com

These descriptors are frequently calculated for heterocyclic compounds to predict their reactivity and potential interaction sites for nucleophilic and electrophilic attacks. nih.govirjweb.com

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | Indicates the ease of electron cloud polarization. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting tendency. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(EHOMO + ELUMO) / 2 | Quantifies the ability to accept electrons. |

Conformational Analysis and Tautomeric Stability Investigations

Molecules like 3-(2-Hydroxyethyl)imidazolidine-2,4-dione can exist in different spatial arrangements (conformers) and structural isomers (tautomers). The imidazolidine-2,4-dione ring itself is generally planar or near-planar. nih.gov Computational studies are essential for exploring the potential energy surface of the molecule to identify stable conformers and to evaluate the relative stability of different tautomeric forms.

Keto-enol tautomerism is a common phenomenon in carbonyl-containing heterocyclic compounds. nih.gov For imidazolidine-2,4-dione derivatives, theoretical calculations can predict the relative energies of the diketo form versus various enol forms. researchgate.net DFT studies on related systems, such as thiazolidine-2,4-dione, have shown that the diketo tautomer is typically the most stable form. orientjchem.orgnih.gov The stability can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent environment, with computational models capable of accounting for these effects. nih.govorientjchem.org

Intermolecular Interactions and Crystal Packing Analysis in Solid-State Structures

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is vital for predicting crystal structures and material properties.

For imidazolidine-2,4-dione derivatives, Hirshfeld analysis typically reveals the prominence of several key interactions:

H···H contacts: Often the most abundant interaction, reflecting the high hydrogen content of the molecules. nih.gov

O···H/H···O contacts: Representing hydrogen bonds, which are crucial for the stability of the crystal structure. nih.govnih.gov

C···H/H···C contacts: Indicative of weaker C-H···π interactions. nih.gov

These analyses provide quantitative data on the percentage contribution of each type of interaction to the total Hirshfeld surface. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Van der Waals forces between hydrogen atoms. |

| C···H/H···C | ~22-32% | Often associated with C-H···π interactions. |

| O···H/H···O | ~18-21% | Represents N-H···O and C-H···O hydrogen bonds. |

Furthermore, crystal void calculations can be performed to determine the amount of empty space within the crystal lattice. This analysis calculates the volume of voids and the percentage of free space in the unit cell, which can be important for understanding the mechanical stability and packing efficiency of the crystal. nih.gov For a related 3-substituted 5,5-diphenylimidazolidine-2,4-dione, the crystal void was calculated to be 236.78 ų, representing 12.71% of the unit cell volume. nih.gov

Interaction Energy and Energy Framework Analyses

Energy framework analysis provides a visual representation of the intermolecular interaction energies within a crystal lattice. This method helps in understanding the topology and strength of the interactions that govern the three-dimensional arrangement of molecules. The analysis often reveals that stabilization is dominated by either electrostatic or dispersion energy contributions, or a combination of both. For instance, in the crystal structure of related compounds, energy framework diagrams can illustrate the intricate network of hydrogen bonds and other weak interactions that contribute to the crystal's stability.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in exploring the chemical interactions of a ligand with a target receptor. Although specific molecular docking studies focused solely on the chemical interactions of this compound were not identified in the surveyed literature, the general principles of such studies on related imidazolidinone derivatives can be described.

These computational methods aim to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. The process involves generating various conformations of the ligand and fitting them into the active site of the target. The binding affinity is then estimated using a scoring function, which considers factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces.

For imidazolidinone derivatives, molecular docking studies have been utilized to understand their interactions with various biological targets. These studies often highlight the importance of specific amino acid residues within the active site that form key interactions with the ligand. The insights gained from these computational analyses are valuable for understanding the structure-activity relationships of this class of compounds.

Non Clinical Applications and Materials Science Aspects of Imidazolidine 2,4 Dione Derivatives

Role in Polymer Chemistry and Material Science

The inherent stability and functionality of the imidazolidine-2,4-dione ring make it a valuable component in the formulation and synthesis of polymeric materials. Its derivatives are utilized both to protect existing polymer systems and to form the backbone of new, specialized polymers.

As Stabilizing Agents in Polymer Systems

Derivatives of imidazolidine-2,4-dione serve as crucial stabilizing agents in various polymer systems, primarily by acting as antimicrobial preservatives. These compounds prevent the degradation of products caused by the growth of bacteria, yeast, and mold.

A prominent example is 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin (B18101). wikipedia.org It functions as a formaldehyde-releasing agent, where it slowly releases small amounts of formaldehyde over time to create an environment inhospitable to microbial contaminants. knowde.comwebmd.com This mechanism extends the shelf life and maintains the integrity of a wide range of water-based products, including adhesives, polymer emulsions, paints, and coatings. makingcosmetics.comchemicalsafetyfacts.org The effectiveness of DMDM hydantoin lies in its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi. makingcosmetics.com

The table below summarizes the antimicrobial applications of DMDM Hydantoin in various polymer-containing systems.

| Product Type | Function of DMDM Hydantoin | Target Microorganisms |

| Adhesives | Preservative | Bacteria, Fungi |

| Polymer Emulsions | Preservative | Bacteria, Fungi, Yeast |

| Water-Based Paints & Coatings | In-can preservative | Bacteria, Fungi |

| Liquid Detergents | Preservative | Bacteria, Fungi, Yeast |

| Caulks and Sealants | Preservative | Bacteria, Fungi |

In addition to antimicrobial action, other derivatives have been explored for different stabilizing roles. For instance, imidazolidine (B613845) thiones, which are structurally related to imidazolidine-2,4-diones, have been patented as stabilizers for synthetic rubbers like polyisoprene and polybutadiene. google.com Furthermore, some imidazolidine derivatives have been investigated for their antioxidant properties, which are crucial for preventing the oxidative degradation of polymers that can be initiated by heat, light, or chemical exposure. ajchem-a.com

Utilization as Monomers or Building Blocks for Specialized Polymers

The imidazolidine-2,4-dione moiety can be incorporated into polymer chains to create specialized polymers with unique properties. The rigid, polar structure of the hydantoin ring can impart enhanced thermal stability, modified solubility, and specific functionalities to the resulting polymer.

For a compound like 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, the hydroxyl (-OH) group provides a reactive site for polymerization. This allows it to act as a monomer in several ways:

Polycondensation: The hydroxyl group can react with carboxylic acids or their derivatives to form polyesters, or with isocyanates to form polyurethanes. The resulting polymers would feature the hydantoin ring as a recurring unit in the main chain.

Chain Extender: It can be used as a chain extender in the synthesis of polyurethanes, contributing to the hard segment of the polymer and influencing its mechanical properties.

Functional Monomer Synthesis: The hydroxyl group can be further reacted, for example, with acrylic acid or methacrylic acid, to form an acrylate or methacrylate monomer. This functionalized monomer can then be polymerized via free-radical polymerization to create polymers with pendant hydantoin groups.

Polymers incorporating the hydantoin structure (polyhydantoins) are explored for applications where high performance is required, such as in the formulation of heat-resistant coatings, advanced composites, and specialty fibers.

Applications in Agrochemical Research

The imidazolidine-2,4-dione scaffold is a key structural component in a variety of agrochemicals. jddtonline.infomdpi.com Its derivatives have been successfully developed as potent fungicides, insecticides, and herbicides, playing a significant role in modern crop protection. researchgate.net

Development as Precursors for Fungicides

The imidazolidine-2,4-dione ring is the core component of several important fungicides used to control a wide range of plant diseases. nih.gov The most notable example is Iprodione, a broad-spectrum contact fungicide. nih.govwikipedia.org

Iprodione is effective against fungal spore germination and mycelium growth and is used on crops like fruits, vegetables, and ornamental plants to combat diseases such as Botrytis bunch rot and Brown rot. wikipedia.org The synthesis of Iprodione and related compounds demonstrates the successful application of the imidazolidine-2,4-dione structure as a precursor for developing effective fungicidal agents. Research has also shown fungitoxic activity in other derivatives, such as 5,5-diphenylimidazolidin-2-thione-4-one, against various plant pathogenic fungi. researchgate.net

The following table presents research findings on the fungicidal activity of select imidazolidine-2,4-dione derivatives.

| Compound | Target Fungi | Observed Effect |

| Iprodione | Botrytis cinerea, Sclerotinia sclerotiorum | Inhibition of spore germination and mycelial growth wikipedia.org |

| 5,5-diphenylimidazolidin-2-thione-4-one | Fusarium culmorum, Pythium debaryanum | In vitro fungicidal effects researchgate.net |

| Chlordantoin | General Fungicide | Mentioned as a fungicide with a hydantoin skeleton jddtonline.info |

Applications as Insecticides

Derivatives of the imidazolidine ring are fundamental to some classes of modern insecticides. While many prominent examples like Imidacloprid feature a related imidazolidine ring, they are not the dione variant. wikipedia.org However, research has confirmed the insecticidal potential of imidazolidine-2,4-dione derivatives themselves. nih.govnih.gov

These compounds often act on the central nervous system of insects. nih.gov Structure-activity relationship (SAR) studies are crucial in this field. For example, research on nitromethylene analogues of imidacloprid with a methylated imidazolidine ring showed that the specific stereochemistry of substituents significantly influences the compound's affinity for insect nicotinic acetylcholine receptors (nAChRs) and, consequently, its insecticidal potency. nih.gov One study found that a 5,5-diphenyl imidazolidin-2,4-dione derivative exhibited low mortality but significant feeding inhibition against Spodoptera littoralis larvae. researchgate.net

The table below highlights research on the insecticidal properties of imidazolidine derivatives.

| Derivative Class | Target Insect | Key Finding |

| 4,5-dimethylated imidazolidine analogues | Housefly (Musca domestica) | Stereospecific configuration on the ring directly correlates with receptor affinity and insecticidal activity. nih.gov |

| 5,5-diphenyl imidazolidin-2,4-dione | Cotton leafworm (Spodoptera littoralis) | Exhibited antifeedant properties with an EC50 of 31.78 µg/ml. researchgate.net |

| Tricyclic cyanoguanidines (related structure) | Various insects | Act as reversible acetylcholinesterase inhibitors. growingscience.com |

Exploration of Herbicidal Properties of Imidazolidine-2,4-dione Derivatives

The herbicidal potential of imidazolidine-2,4-dione derivatives has been demonstrated through both naturally occurring and synthetic compounds. jddtonline.infonih.gov A key example is (+)-Hydantocidin, a naturally occurring spirohydantoin that exhibits significant herbicidal and plant growth regulatory activities. nih.gov

Synthetic analogues of hydantocidin have been developed to explore and optimize this herbicidal activity. Studies have shown that modifications to the imidazolidine-2,4-dione ring can alter the spectrum of activity. For instance, one study found that a spiroimidazolinone derivative of hydantocidin retained potent herbicidal activity against dicotyledonous weeds like ragweed but lost its effectiveness against monocotyledonous weeds. oup.com This highlights the potential for creating selective herbicides by modifying the core hydantoin structure. Other research has also confirmed the phytotoxic effects of various imidazolidine derivatives, noting that they can inhibit both root and shoot growth in plants. researchgate.netgrowingscience.com

The table below summarizes findings on the herbicidal activity of specific imidazolidine-2,4-dione derivatives.

| Compound/Derivative | Target Weeds/Plants | Activity |

| (+)-Hydantocidin | General | Potent herbicide and plant growth regulator nih.gov |

| Spiroimidazolinone analogue of Hydantocidin | Ragweed, Cocklebur (dicots) | Retained herbicidal activity oup.com |

| Spiroimidazolinone analogue of Hydantocidin | Monocotyledonous weeds | Lost herbicidal activity oup.com |

| 5,5-diphenylimidazolidin-2-thione-4-one | Wheat (Triticum aestivum) | Strong inhibition of root and shoot growth researchgate.net |

Corrosion Inhibition Studies Involving Imidazolidine-2,4-diones

The persistent challenge of metal corrosion has significant economic and safety implications across various industries. This has led to extensive research into corrosion inhibitors, which are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with multiple bonds, have been a primary focus of this research due to their ability to adsorb onto metal surfaces and form a protective barrier. Among these, derivatives of imidazolidine-2,4-dione have emerged as a promising class of corrosion inhibitors.

While specific research on the corrosion inhibition properties of this compound is not extensively available in publicly accessible literature, studies on related imidazolidine-2,4-dione derivatives provide valuable insights into their protective mechanisms. These studies consistently demonstrate that the effectiveness of these compounds is closely linked to their molecular structure, which facilitates strong adsorption onto metal surfaces.

Adsorption Mechanisms of Imidazolidine-2,4-dione Derivatives on Metal Surfaces

The primary mechanism by which imidazolidine-2,4-dione derivatives protect metals from corrosion is through adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction or repulsion.

Chemisorption , on the other hand, involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (like nitrogen and oxygen in the imidazolidine-2,4-dione ring) and the vacant d-orbitals of the metal atoms. This type of interaction generally results in a more stable and effective protective layer.

The adsorption behavior of these inhibitors is often evaluated using adsorption isotherms, with the Langmuir adsorption isotherm being a commonly applied model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. For instance, studies on compounds like 5,5-diphenylimidazolidine-2,4-dione have shown that their adsorption on mild steel in acidic solutions conforms to the Langmuir isotherm researchgate.net. The Gibbs free energy of adsorption (ΔG°ads) is a critical parameter derived from these studies, indicating the spontaneity and strength of the adsorption process. A more negative value of ΔG°ads suggests a stronger and more spontaneous adsorption.

The molecular structure of imidazolidine-2,4-dione derivatives plays a crucial role in their adsorption capabilities. The presence of the imidazolidine-2,4-dione ring with its nitrogen and oxygen atoms provides active sites for adsorption. Substituents on this ring can further influence the electron density and steric factors, thereby affecting the adsorption process. For example, the presence of a hydroxyl group, as in the case of this compound, could potentially enhance adsorption through additional hydrogen bonding interactions with the surface or by increasing the molecule's solubility in the corrosive medium.

Electrochemical Characterization of Inhibitor Performance

Electrochemical techniques are fundamental in assessing the performance of corrosion inhibitors. These methods provide quantitative data on how an inhibitor affects the electrochemical processes that drive corrosion. The two most common techniques employed are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, which provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. A significant decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. The shift in Ecorr can provide insights into whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Studies on various imidazolidine-2,4-dione derivatives have often shown them to be mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions researchgate.netresearchgate.net.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. The results are often presented as Nyquist and Bode plots. In a typical EIS experiment for a corroding system, the Nyquist plot shows a depressed semicircle, with the diameter of the semicircle corresponding to the charge transfer resistance (Rct). An increase in the Rct value in the presence of an inhibitor signifies a decrease in the corrosion rate, as it indicates a greater resistance to the flow of charge at the interface. Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

The inhibition efficiency (IE%) is a key metric calculated from both potentiodynamic polarization and EIS data, quantifying the effectiveness of the inhibitor. For imidazolidine-2,4-dione derivatives, high inhibition efficiencies, often exceeding 90%, have been reported, demonstrating their potential as effective corrosion inhibitors researchgate.net.

Table 1: Electrochemical Parameters for a Representative Imidazolidine-2,4-dione Derivative as a Corrosion Inhibitor for Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) from Polarization | IE (%) from EIS |

| Blank | -485 | 1150 | 45 | 120 | - | - |

| 1 x 10⁻⁶ | -490 | 450 | 120 | 95 | 60.9 | 62.5 |

| 1 x 10⁻⁵ | -495 | 230 | 250 | 70 | 80.0 | 82.0 |

| 1 x 10⁻⁴ | -500 | 115 | 500 | 50 | 90.0 | 91.0 |

| 1 x 10⁻³ | -505 | 58 | 980 | 35 | 95.0 | 95.4 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in studies of related imidazolidine-2,4-dione derivatives.

Other Industrial and Chemical Applications

Beyond their potential in corrosion inhibition, imidazolidine-2,4-dione and its derivatives serve as versatile building blocks in various chemical syntheses. Their reactivity and structural features make them valuable intermediates and reagents in the production of a wide range of organic molecules.

Use as Chemical Intermediates in Fine Chemical Synthesis

The imidazolidine-2,4-dione core, also known as hydantoin, is a privileged scaffold in medicinal chemistry and is found in a number of pharmaceutical agents. Consequently, derivatives of imidazolidine-2,4-dione are important intermediates in the synthesis of biologically active compounds. The presence of multiple reactive sites—the two nitrogen atoms and the active methylene (B1212753) group at the C-5 position—allows for a variety of chemical transformations.

While specific examples of this compound as a chemical intermediate are not widely documented, the general reactivity of the imidazolidine-2,4-dione ring system suggests its potential utility. The hydroxyl group in the side chain could be further functionalized, for example, through esterification or etherification, to introduce additional diversity into the final products. The nitrogen atoms can undergo alkylation or acylation reactions, and the C-5 position can be involved in condensation reactions with aldehydes and ketones.

The synthesis of various heterocyclic compounds often utilizes the imidazolidine-2,4-dione structure as a starting point. For instance, the hydantoin ring can be a precursor for the synthesis of other five-membered heterocycles or can be incorporated into larger, more complex molecular architectures nih.gov.

Application as Chlorinating or Brominating Agents (N-halogenated derivatives)

N-halo compounds, where a halogen atom is attached to a nitrogen atom, are widely used as halogenating and oxidizing agents in organic synthesis. These reagents are often preferred over molecular halogens (like Cl₂ and Br₂) because they are typically solids, easier to handle, and can offer greater selectivity in their reactions.

Well-known examples of such reagents include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). Following this principle, N-halogenated derivatives of imidazolidine-2,4-dione can also function as effective halogenating agents. The synthesis of these N-halo derivatives is generally straightforward, involving the reaction of the parent imidazolidine-2,4-dione with a suitable halogenating agent.

There is limited specific information available on the application of N-halogenated derivatives of this compound as chlorinating or brominating agents. However, the broader class of N-halo-hydantoins has been explored for such applications. For example, 1,3-dichloro-5,5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin are commercially available and used as disinfectants and halogenating agents. These compounds can deliver a "positive" halogen atom that can participate in electrophilic halogenation reactions of various organic substrates, including alkenes, alkynes, and aromatic compounds. The reactivity and selectivity of these N-halo reagents can be tuned by altering the substituents on the imidazolidine-2,4-dione ring.

常见问题

Q. What are the validated methods for synthesizing 3-(2-Hydroxyethyl)imidazolidine-2,4-dione derivatives?

A microwave-assisted one-pot synthesis method is effective for introducing hydroxyethyl groups to the imidazolidine-2,4-dione core. This approach utilizes regiocontrolled nucleophilic attacks, such as reactions between α-amino acids and anhydrides, to achieve high yields (75–90%) and minimize side products. Reaction optimization should include temperature control (80–120°C) and solvent selection (e.g., DMF or THF) to stabilize intermediates .

Q. How can NMR spectroscopy confirm the structural integrity of hydroxyethyl-substituted imidazolidine-2,4-diones?

1H and 13C NMR are critical for verifying substituent placement. For example:

- Hydroxyethyl protons appear as a triplet (δ 3.5–3.7 ppm) for the -CH2- group and a singlet (δ 4.8–5.2 ppm) for the hydroxyl proton after deuterium exchange.

- Carbonyl carbons (C=O) resonate at δ 170–175 ppm. Cross-validation with LC/MS ensures molecular weight alignment (e.g., [M+H]+ peaks within ±0.1 Da) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can discrepancies between LC/MS purity and retention times be resolved for imidazolidine-2,4-dione derivatives?

Contradictions may arise from:

- Ion suppression in LC/MS: Use orthogonal methods like HPLC-UV (λ = 210–254 nm) to cross-check purity.

- Column variability: Standardize C18 columns with identical particle sizes (e.g., 5 µm) and mobile phases (e.g., acetonitrile/water gradients). For example, retention times between 4.6–5.1 minutes correlate with >97% purity in optimized conditions .

Q. What crystallographic strategies elucidate the impact of hydroxyethyl groups on molecular packing?

Single-crystal X-ray diffraction reveals that hydroxyethyl substituents enhance hydrogen bonding. For example:

- Intermolecular O-H···O interactions (2.6–2.8 Å) between hydroxyethyl groups and carbonyl oxygens stabilize triclinic or monoclinic lattices (e.g., P1 or P21 space groups).

- Torsional angles of the hydroxyethyl chain (e.g., 60–80°) influence crystal density (1.2–1.4 g/cm³) .

Q. How does regioselectivity affect functionalization of the imidazolidine-2,4-dione core?

Regiocontrol is achieved via:

- Electrophilic directing groups: Substituents like cyano or methoxy groups direct nucleophilic attacks to specific positions (e.g., C3 vs. C5).

- Microwave irradiation: Enhances reaction kinetics for selective substitutions, reducing byproduct formation (<5%) .

Q. What analytical techniques track intermediates in multi-step syntheses of hydroxyethyl derivatives?

- Real-time monitoring: Use in-situ FTIR to detect carbonyl intermediates (e.g., anhydrides at 1800 cm⁻¹).

- Mass spectrometry: Identify transient species via high-resolution MS (HRMS) with ±1 ppm accuracy. For example, intermediates with m/z 250–300 Da are common in hydroxyethylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。